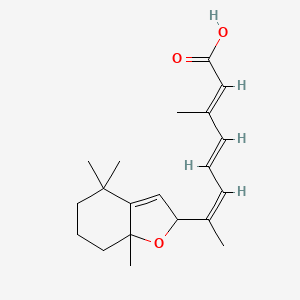

5,8-Epoxy-9-cis Retinoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8-Epoxy-9-cis Retinoic Acid: is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is characterized by its unique structure, which includes an epoxy group at the 5,8 positions and a cis configuration at the 9 position. It is known for its significant biological activity, particularly in regulating cell growth, differentiation, and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Epoxy-9-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the epoxidation of 9-cis Retinoic Acid using peracids or other oxidizing agents under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or acetonitrile to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 5,8-Epoxy-9-cis Retinoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert the epoxy group to a diol.

Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: More oxidized retinoic acid derivatives.

Reduction: Diol derivatives.

Substitution: Various substituted retinoic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5,8-Epoxy-9-cis Retinoic Acid is used as a reference standard in analytical chemistry for method development and validation. It is also employed in the synthesis of other complex retinoid derivatives .

Biology: In biological research, this compound is studied for its role in cell differentiation and apoptosis. It is used in cell culture experiments to investigate the effects of retinoids on cellular processes .

Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in differentiation therapy for certain types of leukemia and neuroblastoma. It is also explored for its role in skin disorders and other retinoid-responsive conditions .

Industry: In the pharmaceutical industry, this compound is used in the development of new retinoid-based drugs and formulations. It is also employed in quality control processes for retinoid products .

Mecanismo De Acción

5,8-Epoxy-9-cis Retinoic Acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. These receptors function as transcription factors that regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The binding of this compound to these receptors activates specific signaling pathways that lead to the desired cellular responses .

Comparación Con Compuestos Similares

All-trans Retinoic Acid: Known for its role in cell differentiation and widely used in acne treatment.

9-cis Retinoic Acid: Similar to 5,8-Epoxy-9-cis Retinoic Acid but lacks the epoxy group.

13-cis Retinoic Acid: Used in the treatment of severe acne and certain cancers.

Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical and biological properties. This structural feature allows it to interact differently with retinoic acid receptors, potentially leading to unique therapeutic effects and applications .

Actividad Biológica

5,8-Epoxy-9-cis Retinoic Acid (5,8-Epoxy-9-cis RA) is a metabolite of retinoic acid (RA) that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, receptor interactions, and implications in developmental biology.

Metabolism and Formation

5,8-Epoxy-9-cis RA is primarily formed through the metabolic action of cytochrome P450 enzymes on retinoic acid. Specifically, the enzyme P450RA converts all-trans retinoic acid (at-RA) into 5,8-epoxy-RA, which suggests a pathway for the inactivation of retinoic acid and its derivatives . This metabolic conversion highlights the role of cytochrome P450 in regulating retinoid levels in tissues.

Biological Functions

The biological activity of 5,8-Epoxy-9-cis RA can be attributed to its interaction with nuclear receptors, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play critical roles in gene transcription and cellular differentiation.

Receptor Binding Affinity

Research has shown that 5,8-Epoxy-9-cis RA exhibits binding affinity to both RARs and RXRs. This dual binding capability may influence various signaling pathways associated with cell proliferation and differentiation. The following table summarizes the binding affinities of different retinoids to RARs and RXRs:

| Compound | RAR Binding Affinity | RXR Binding Affinity |

|---|---|---|

| All-trans Retinoic Acid | High | Moderate |

| 9-cis Retinoic Acid | Moderate | High |

| 5,8-Epoxy-9-cis RA | Moderate | Moderate |

Developmental Implications

Retinoids are crucial for embryonic development, influencing processes such as organogenesis and patterning. Studies indicate that 5,8-Epoxy-9-cis RA may have teratogenic effects similar to those observed with excess RA exposure. For instance, experiments involving Cyp26a1 knockout mice demonstrated severe developmental defects linked to disrupted retinoid metabolism . These findings suggest that maintaining appropriate levels of 5,8-Epoxy-9-cis RA is essential for normal embryonic development.

Case Studies

- Teratogenic Effects : A study involving Cyp26a1−/− mice showed that embryos exhibited limb deformities and craniofacial malformations when exposed to elevated levels of retinoids, including metabolites like 5,8-Epoxy-9-cis RA. This underscores the importance of regulated retinoid metabolism during critical developmental windows .

- Cancer Research : In vitro studies have explored the role of 5,8-Epoxy-9-cis RA in cancer cell lines. The compound has been shown to induce apoptosis in certain cancer cells, suggesting potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

(2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-SXSMDNFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1C=C2C(CCCC2(O1)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.